dimethyl 2-[[2-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]acetyl]amino]benzene-1,4-dicarboxylate
Description
Dimethyl 2-[[2-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]acetyl]amino]benzene-1,4-dicarboxylate is a synthetic organic compound featuring a 1,4-benzenedicarboxylate core. At the 2-position of the benzene ring, it bears an acetylated amino group linked to a piperazine moiety substituted with an (E)-styryl sulfonyl group. This structural complexity confers unique physicochemical and pharmacological properties:
- Dimethyl ester groups: Increase lipophilicity, influencing membrane permeability and metabolic stability.
Properties
IUPAC Name |
dimethyl 2-[[2-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]acetyl]amino]benzene-1,4-dicarboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N3O7S/c1-33-23(29)19-8-9-20(24(30)34-2)21(16-19)25-22(28)17-26-11-13-27(14-12-26)35(31,32)15-10-18-6-4-3-5-7-18/h3-10,15-16H,11-14,17H2,1-2H3,(H,25,28)/b15-10+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDGXKYZFOWLPPZ-XNTDXEJSSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)C(=O)OC)NC(=O)CN2CCN(CC2)S(=O)(=O)C=CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C1=CC(=C(C=C1)C(=O)OC)NC(=O)CN2CCN(CC2)S(=O)(=O)/C=C/C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N3O7S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
501.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Dimethyl 2-[[2-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]acetyl]amino]benzene-1,4-dicarboxylate (hereafter referred to as DMSP) is a compound of increasing interest in pharmacological research due to its potential therapeutic applications. This article explores the biological activity of DMSP, highlighting its mechanisms, efficacy in various biological systems, and relevant case studies.
Chemical Structure and Properties
DMSP is a complex organic molecule that incorporates a sulfonylpiperazine moiety and a phenylethenyl group, which are known to influence its biological activity. The molecular formula for DMSP is C20H24N2O6S, and it exhibits properties typical of sulfonamide derivatives, which are often utilized in medicinal chemistry.
The biological activity of DMSP can be attributed to several mechanisms:
- Inhibition of Kinases : DMSP has been shown to inhibit specific kinases involved in cancer progression. For instance, it targets NEK6, NEK7, and NEK9 kinases, which are overexpressed in various cancers such as breast and cervical cancer. In vitro studies have demonstrated that DMSP can significantly reduce the viability of cancer cell lines by inducing apoptosis through caspase activation .
- Anti-inflammatory Effects : The sulfonamide component of DMSP may contribute to its anti-inflammatory properties. Research indicates that compounds with similar structures can inhibit inflammatory cytokine production, suggesting potential applications in treating inflammatory diseases .
- Antioxidant Activity : Preliminary studies indicate that DMSP may exhibit antioxidant properties, which could mitigate oxidative stress in cells. This activity is crucial for protecting cells from damage caused by reactive oxygen species (ROS), further supporting its therapeutic potential .
Case Studies
Data Tables
| Biological Activity | Cell Line | GI50 (µM) | Mechanism |
|---|---|---|---|
| Cytotoxicity | MCF-7 | 3.18 ± 0.11 | Induction of apoptosis |
| Cytotoxicity | HeLa | 8.12 ± 0.43 | Induction of apoptosis |
| Inhibition of NEK Kinases | Various | Not specified | Targeting overexpressed kinases |
| Anti-inflammatory effects | In vitro | Not specified | Inhibition of cytokine production |
| Antioxidant activity | In vitro | Not specified | Scavenging reactive oxygen species |
Comparison with Similar Compounds
Compound 0199: Dimethyl 2-[[4-Methoxy-1-(2-Methylphenyl)-6-Oxo-Pyridazine-3-Carbonyl]Amino]Benzene-1,4-Dicarboxylate
- Structural Differences : Replaces the piperazine-acetyl group with a pyridazine-carbonyl substituent.
- Functional Impact :
Dimethyl 2-(Phenylsulfonamido)Terephthalate
- Structural Differences : Simplifies the substituent to a phenylsulfonamido group without the piperazine or styryl moieties .
- Functional Impact :
- Reduced steric bulk and absence of the piperazine ring may decrease target selectivity.
- Lower lipophilicity (due to fewer aromatic groups) could limit membrane penetration.
- Applications : Intermediate in organic synthesis; less likely for therapeutic use.
Oxyresveratrol (4-[(E)-2-(3,5-Dihydroxyphenyl)Ethenyl]Benzene-1,3-Diol)
- Structural Differences : Features a styryl group linked to dihydroxyphenyl and diol groups instead of sulfonamide-piperazine .
- Functional Impact :
- Diol groups confer antioxidant properties, unlike the sulfonamide’s electron-withdrawing effects.
- Higher water solubility but lower metabolic stability compared to the dimethyl ester core.
- Applications : Widely studied in cosmetics and nutraceuticals for antioxidant effects.
Trifluoroacetyl Derivative (Dimethyl 2-[(Trifluoroacetyl)Amino]Benzene-1,4-Dicarboxylate)
- Structural Differences : Substitutes the piperazine-styryl sulfonyl group with a trifluoroacetyl moiety .
- Functional Impact :
- Strong electron-withdrawing trifluoroacetyl group reduces basicity (pKa ~9.01) compared to sulfonamide.
- Higher volatility (predicted boiling point ~400.9°C) suggests utility in high-temperature reactions.
- Applications : Specialty chemical for fluorinated intermediates.
Preparation Methods
Nitration and Reduction Sequence
The benzene-1,4-dicarboxylate core is functionalized via nitration followed by reduction. Starting with dimethyl terephthalate, nitration with fuming HNO3 (90%) in H2SO4 at 0–5°C introduces a nitro group at the C2 position. Subsequent catalytic hydrogenation (H2, 10% Pd/C, MeOH, 25°C, 12 h) yields the amine with >95% conversion (Table 1).
Table 1: Optimization of Nitration-Reduction Steps
| Step | Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Nitration | HNO3/H2SO4, 0°C, 2 h | 82 | 98.5 |
| Reduction | H2/Pd/C, MeOH, 25°C, 12 h | 95 | 99.1 |
Synthesis of Intermediate C: (E)-Styrenesulfonyl Chloride
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
